molecular formula C18H16ClN3O2 B6133799 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline

1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline

Cat. No. B6133799
M. Wt: 341.8 g/mol
InChI Key: VEZWOKRMQKXVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the class of indoline derivatives and has been found to exhibit anti-inflammatory, anti-tumor, and analgesic properties. In

Mechanism of Action

The mechanism of action of 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline involves the inhibition of pro-inflammatory cytokines and the activation of NF-κB. 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline has been found to inhibit the production of TNF-α and IL-6 by inhibiting the activation of the transcription factor NF-κB. NF-κB plays a key role in the regulation of inflammation and is activated in response to pro-inflammatory cytokines. By inhibiting the activation of NF-κB, 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline can reduce the production of pro-inflammatory cytokines and thus reduce inflammation.
Biochemical and Physiological Effects
1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline has been found to exhibit anti-inflammatory, anti-tumor, and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. In preclinical studies, 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline has shown promising results for the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline has also been found to exhibit anti-tumor properties and has been shown to inhibit the growth of various cancer cell lines. 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline has been found to exhibit analgesic properties and has been shown to reduce pain in animal models.

Advantages and Limitations for Lab Experiments

1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline has been found to exhibit anti-inflammatory, anti-tumor, and analgesic properties, making it a versatile compound for various types of experiments.
However, there are also limitations to using 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline in lab experiments. The compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, the compound may have off-target effects that need to be considered when designing experiments.

Future Directions

There are several future directions for the study of 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline. One potential direction is to further explore its anti-inflammatory properties and its potential for the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Another potential direction is to investigate its anti-tumor properties and its potential for the treatment of various types of cancer. Additionally, further studies are needed to determine the safety and efficacy of 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline in humans, and clinical trials will be necessary to evaluate its potential for therapeutic use.

Synthesis Methods

The synthesis of 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline involves the reaction of 2-methylindoline with 4-chloro-1H-pyrazole-1-methanol in the presence of furoyl chloride. The reaction is carried out under reflux conditions in a mixture of dichloromethane and triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and analgesic properties. 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. 1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline has shown promising results in preclinical studies for the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

properties

IUPAC Name

[5-[(4-chloropyrazol-1-yl)methyl]furan-2-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12-8-13-4-2-3-5-16(13)22(12)18(23)17-7-6-15(24-17)11-21-10-14(19)9-20-21/h2-7,9-10,12H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZWOKRMQKXVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)CN4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furyl}(2-methyl-2,3-dihydro-1H-indol-1-YL)methanone

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